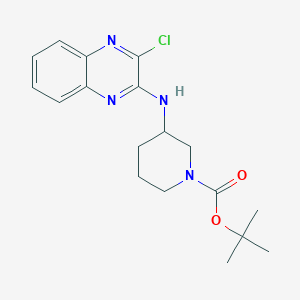

3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Description

3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound featuring a piperidine ring substituted with a tert-butyl carbamate group at the 1-position and a 3-chloroquinoxalin-2-ylamino moiety at the 3-position. The tert-butyl ester group improves stability and modulates lipophilicity, making this compound a candidate for pharmaceutical intermediates or kinase inhibitors .

Properties

IUPAC Name |

tert-butyl 3-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4O2/c1-18(2,3)25-17(24)23-10-6-7-12(11-23)20-16-15(19)21-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPPGFGNTNGHGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671384 | |

| Record name | tert-Butyl 3-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-04-6 | |

| Record name | 1,1-Dimethylethyl 3-[(3-chloro-2-quinoxalinyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the available data on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H22ClN3O3

- Molecular Weight : 363.84 g/mol

- CAS Number : 939986-04-6

The compound features a quinoxaline moiety, which is known for its diverse biological activities, including antibacterial and antiviral properties. The piperidine ring contributes to the compound's ability to interact with various biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For example, derivatives containing β-amino acid moieties have shown activity against viruses such as HSV-1 (Herpes Simplex Virus Type 1) and VSV (Vesicular Stomatitis Virus) in vitro. The introduction of specific functional groups enhances their efficacy as neuraminidase inhibitors, which are crucial for viral replication .

Anti-inflammatory and Antibacterial Properties

The compound's structural characteristics suggest potential anti-inflammatory and antibacterial activities. Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α in cell culture models. For instance, certain derivatives have demonstrated effectiveness in reducing edema in animal models, indicating their potential use in treating inflammatory conditions .

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways. For example, it may inhibit specific enzymes or receptors involved in inflammation and infection processes. The presence of the chloroquinoxaline group is particularly noteworthy as it can enhance the lipophilicity and bioavailability of the compound, potentially leading to improved pharmacokinetic profiles .

Study 1: Antiviral Efficacy

A study involving the evaluation of various quinoxaline derivatives showed that compounds with similar structures to this compound displayed IC50 values in the micromolar range against HSV-1. The results indicated that modifications to the quinoxaline core significantly affected antiviral activity, suggesting a structure-activity relationship that could guide future synthesis efforts .

Study 2: In Vivo Anti-inflammatory Effects

In a mouse model of carrageenan-induced paw edema, derivatives of piperidine carboxylic acids were tested for their anti-inflammatory effects. Results indicated that these compounds significantly reduced swelling compared to control groups. This suggests that similar modifications in the structure of this compound could yield potent anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural similarities to other bioactive molecules suggest that it may exhibit significant pharmacological effects.

Potential Therapeutic Areas :

- Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit tumor growth. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : The presence of the quinoxaline ring suggests potential antibacterial and antifungal activities. Compounds with similar scaffolds have demonstrated effectiveness against resistant strains of bacteria .

Neuropharmacology

There is growing interest in the neuropharmacological properties of piperidine derivatives. The compound may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders such as anxiety and depression.

Research Findings :

- Studies have indicated that piperidine derivatives can modulate dopamine and serotonin receptors, which are crucial in mood regulation .

Synthetic Chemistry

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the chloroquinoxaline group. This synthetic pathway is valuable for developing other derivatives with enhanced biological activity.

Synthesis Overview :

- The synthesis typically employs methods such as nucleophilic substitution and coupling reactions, which are well-documented in the literature .

Case Studies

Several studies highlight the applications of similar compounds:

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes critical differences between the target compound and its analogs:

Q & A

Q. What are the recommended synthetic routes for preparing 3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step reactions involving coupling of quinoxaline derivatives with piperidine intermediates. For example, tert-butyl esters are often introduced via Boc protection strategies under anhydrous conditions with catalysts like palladium diacetate or phase-transfer catalysts (e.g., chiral catalysts for enantioselective alkylation) . Optimization involves controlling temperature (e.g., 40–100°C for coupling reactions), solvent selection (DMF, CH₂Cl₂), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. How should researchers characterize the structural integrity of this compound?

Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and quinoxaline aromatic protons. High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹. X-ray crystallography may resolve stereochemistry if chiral centers are present .

Q. What are the key stability considerations for storage and handling?

The compound is sensitive to moisture and heat. Store under inert gas (argon or nitrogen) at –20°C in sealed, light-resistant containers. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict degradation pathways, such as tert-butyl ester hydrolysis. Avoid strong oxidizing agents, which may degrade the quinoxaline moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during nucleophilic substitution reactions involving the chloro-quinoxaline group?

Contradictions in reaction rates may arise from solvent polarity effects or competing mechanisms (e.g., SN1 vs. SN2). Kinetic studies using variable-temperature NMR or stopped-flow spectrophotometry can elucidate transition states. Computational modeling (DFT or MD simulations) may identify steric hindrance from the tert-butyl group or electronic effects from the quinoxaline ring .

Q. What strategies are effective for analyzing regioselectivity in functionalization of the piperidine ring?

Regioselectivity is influenced by steric and electronic factors. For example, the tert-butyl group directs electrophiles to less hindered positions. Advanced techniques like NOESY NMR or X-ray crystallography can map spatial arrangements. Directed ortho-metalation (DoM) or transition-metal-catalyzed C–H activation may enable selective modifications .

Q. How can researchers validate the compound’s biological activity in enzyme inhibition studies while minimizing false positives?

Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm target engagement. Counter-screening against related enzymes (e.g., monoamine oxidases or acetylcholinesterase) ensures specificity. Structural analogs with modified substituents (e.g., replacing tert-butyl with methyl groups) can establish structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting the compound’s reactivity in complex reaction environments?

Density functional theory (DFT) calculations can model reaction pathways and transition states. Molecular docking studies predict binding affinities to biological targets. Solvent effects are accounted for using continuum solvation models (e.g., COSMO-RS). Machine learning algorithms trained on reaction databases may predict optimal conditions for novel transformations .

Methodological Notes

- Data Interpretation : Always cross-reference spectroscopic data with synthetic intermediates to confirm stepwise success. For example, unexpected peaks in NMR may indicate residual solvents or byproducts .

- Contradiction Management : When kinetic or selectivity data conflict, replicate experiments under rigorously controlled conditions (e.g., degassed solvents, inert atmosphere) to exclude environmental artifacts .

- Safety Protocols : Adhere to occupational exposure limits (OELs) for chloro-quinoxaline derivatives, which may exhibit uncharacterized toxicity. Use fume hoods and personal protective equipment (PPE) during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.